ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as ethoxy, methyl, and pyridinylmethylene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common approach is the condensation of 3,4-diethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with 2-aminothiazole and pyridine-3-carbaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential as a skin-whitening agent .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar heterocyclic structure and exhibit various biological activities, including antimicrobial and anticancer properties.
5-Arylazothiazoles: Known for their antimicrobial and anti-inflammatory activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown potential in treating various diseases due to their diverse pharmacological activities.
Uniqueness
Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for further investigation.
Properties
Molecular Formula |
C26H27N3O5S |
---|---|
Molecular Weight |
493.6g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H27N3O5S/c1-5-32-19-11-10-18(14-20(19)33-6-2)23-22(25(31)34-7-3)16(4)28-26-29(23)24(30)21(35-26)13-17-9-8-12-27-15-17/h8-15,23H,5-7H2,1-4H3/b21-13- |
InChI Key |
KRNIMSFTYVIIHW-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CN=CC=C4)/S3)C)C(=O)OCC)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CN=CC=C4)S3)C)C(=O)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CN=CC=C4)S3)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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